(Z)-(1R)-cis-tefluthrin
CAS No.: 391634-71-2
Cat. No.: VC13530006
Molecular Formula: C17H14ClF7O2
Molecular Weight: 418.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391634-71-2 |
|---|---|
| Molecular Formula | C17H14ClF7O2 |
| Molecular Weight | 418.7 g/mol |
| IUPAC Name | (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m0/s1 |
| Standard InChI Key | ZFHGXWPMULPQSE-UKSCLKOJSA-N |
| Isomeric SMILES | CC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F |
| SMILES | CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F |
| Canonical SMILES | CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F |
| Boiling Point | 156 °C at 1 mm Hg |
| Colorform | Colorless solid |
| Melting Point | 44.6 °C Off-white; MP: 39-43 °C /Technical/ |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
(Z)-(1R)-cis-tefluthrin belongs to the synthetic pyrethroid class, featuring a cyclopropane carboxylate core with multiple halogen substituents. Its IUPAC name is (Z)-(1R)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid 2,3,5,6-tetrafluoro-4-methylbenzyl ester. The stereochemistry is defined by:
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Z-configuration: The trifluoromethyl and chlorine groups reside on the same side of the double bond.
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1R chiral center: Absolute configuration at the cyclopropane ring’s 1-position.
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Cis orientation: Spatial arrangement of substituents around the cyclopropane ring .
Physicochemical Properties
The compound’s low vapor pressure and high LogP value suggest strong adsorption to organic matter and limited volatilization .
Synthesis and Manufacturing
Stereoselective Synthesis
Industrial production of (Z)-(1R)-cis-tefluthrin employs asymmetric catalysis to achieve the desired stereochemistry:
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Core cyclopropanation: A chrysanthemic acid derivative undergoes [2+1] cycloaddition with dichlorotrifluoroethylene under chiral catalyst control to establish the 1R configuration.
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Esterification: The cyclopropane carboxylate reacts with 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) .
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Crystallization: The crude product is purified via solvent-mediated crystallization, typically using chloroform/methanol mixtures, to isolate the (Z)-(1R)-cis isomer .
Crystalline Modifications
Patent AU2017203635A1 describes a novel crystalline form with improved thermal stability (>50°C decomposition threshold versus 44–46°C for the standard form). X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.5° .
Toxicological Profile
Acute Mammalian Toxicity
A pivotal rat study (n=48) compared (Z)-(1R)-cis-tefluthrin with bifenthrin :
| Parameter | (Z)-(1R)-cis-tefluthrin | Bifenthrin |
|---|---|---|
| LD₅₀ (oral) | 7.5 mg/kg | 12 mg/kg |
| Hypothermia Threshold | 0.1–6 mg/kg | 3 mg/kg |
| Cerebellum:Blood Ratio | 1.8–2.1 | 1.1 |
| Time to Peak Effect | 3.2 ± 0.7 hr | 4.1 ± 1.1 hr |
The compound induced a 2.1°C subcutaneous temperature drop at 6 mg/kg, escalating to lethal neurotoxicity (limb paralysis, respiratory distress) at 7.5 mg/kg .
Tissue Distribution Kinetics
GC-ECD analysis 6 hours post-dosing revealed:
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Cerebellum Accumulation: 18.7 ± 2.3 ng/g tissue, exceeding blood (10.2 ± 1.8 ng/mL) and liver (15.4 ± 2.1 ng/g) concentrations .
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Metabolic Stability: <5% hepatic conversion to polar metabolites, contrasting with 22–35% for bifenthrin .
Environmental Fate and Ecotoxicology
Soil Microbial Impact
A two-year field study assessed microbial parameters in Bt corn plots treated with 0.5 kg/ha (Z)-(1R)-cis-tefluthrin :
| Parameter | Bt Corn + Tefluthrin | Control |
|---|---|---|
| N Mineralization Rate | 3.8 ± 0.4 mg N/kg/day | 4.1 ± 0.5 mg N/kg/day |
| Soil Respiration | 28.7 ± 3.1 µg CO₂/g/day | 32.4 ± 2.8 µg CO₂/g/day |
| Bacterial Diversity (Shannon Index) | 3.41 ± 0.11 | 3.38 ± 0.09 |
No significant differences emerged in nitrification rates or microbial biomass carbon. The 11% respiration reduction in Year 1 (p=0.047) normalized by Year 2 .
Aquatic Toxicity
Though direct studies are absent, physicochemical proxies predict:
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Bioaccumulation Factor (BCF): Estimated 1,240–1,850 in fish due to LogP >6 .
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Photodegradation Half-Life: 4.7 days in surface waters (λ >290 nm) .
Regulatory and Analytical Considerations
Detection Methods
Regulatory Status
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